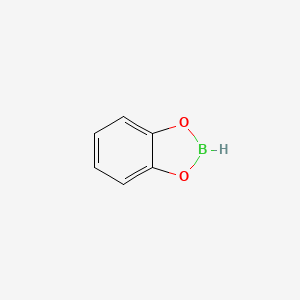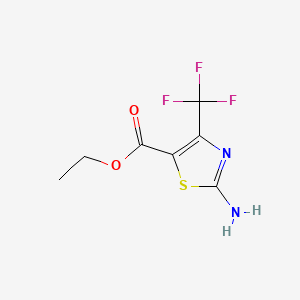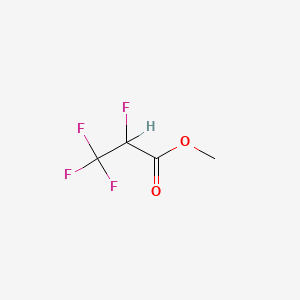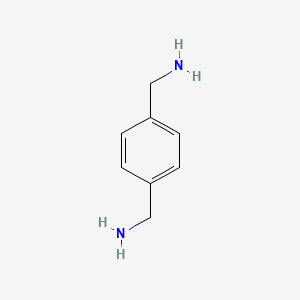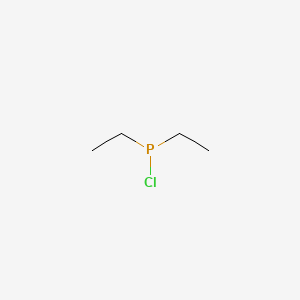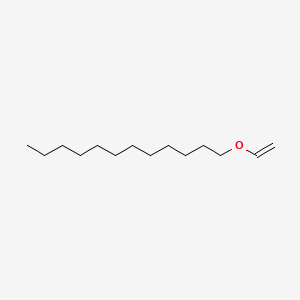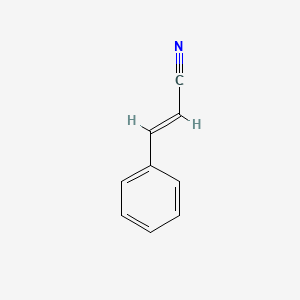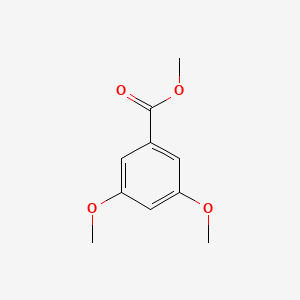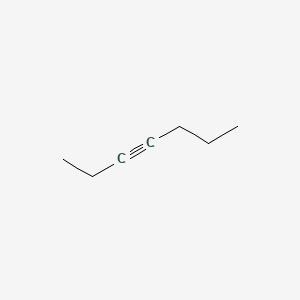
3-Heptyne
Overview
Description
3-Heptyne, also known as hept-3-yne, is an organic compound belonging to the alkyne family. It is characterized by a carbon-carbon triple bond located at the third carbon atom in a seven-carbon chain. The molecular formula of this compound is C₇H₁₂, and it is a colorless liquid at room temperature with a faintly sweet odor .
Mechanism of Action
Target of Action
3-Heptyne, also known as Hept-3-yne, is a compound that primarily targets organic chemical reactions. It is involved in various chemical reactions due to its structure and properties .
Mode of Action
The mode of action of this compound involves its interaction with other chemical compounds during reactions. For instance, it can undergo hydration reactions . In these reactions, this compound interacts with water molecules in the presence of certain catalysts to form different products .
Biochemical Pathways
This compound can participate in various biochemical pathways. For example, it can be involved in the conversion of longer chain 1-alkynes . This process is part of a broader biochemical pathway that involves the transformation of alkynes into different chemical compounds .
Result of Action
The result of this compound’s action depends on the specific reaction it is involved in. For instance, in a hydration reaction, this compound can be transformed into a ketone . This transformation results in a change in the molecular structure of this compound, leading to different chemical properties .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the presence of certain catalysts can facilitate its reactions . Additionally, if released into the environment, this compound can contaminate air, soil, and water systems .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Heptyne can be synthesized through various methods, including:
Dehydrohalogenation of Vicinal Dihalides: This method involves the elimination of hydrogen halides from vicinal dihalides using a strong base such as sodium amide (NaNH₂) in liquid ammonia.
Alkylation of Acetylides: Terminal alkynes can be synthesized by reacting acetylide anions with alkyl halides.
Industrial Production Methods: Industrial production of this compound typically involves the same synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product.
Chemical Reactions Analysis
3-Heptyne undergoes various chemical reactions, including:
Addition Reactions: this compound can undergo electrophilic addition reactions with halogens (e.g., bromine) and hydrogen halides (e.g., hydrogen chloride) to form dihaloalkanes and haloalkenes, respectively.
Common Reagents and Conditions:
Halogenation: Bromine (Br₂) in dichloromethane.
Hydrogenation: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.
Oxidation: Potassium permanganate (KMnO₄) or ozone (O₃).
Major Products Formed:
Dihaloalkanes: From halogenation reactions.
Haloalkenes: From partial halogenation.
Heptane: From complete hydrogenation.
Diketones or Carboxylic Acids: From oxidation reactions.
Scientific Research Applications
3-Heptyne has several applications in scientific research, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: this compound is used in the synthesis of polymers and advanced materials due to its reactive triple bond.
Chemical Research: It is employed in studies investigating the reactivity and properties of alkynes.
Comparison with Similar Compounds
- Ethyne (Acetylene)
- Propyne
- 1-Butyne
- 1-Pentyne
- 1-Hexyne
- 1-Heptyne
- 1-Octyne
- 1-Nonyne
- 1-Decyne .
Properties
IUPAC Name |
hept-3-yne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12/c1-3-5-7-6-4-2/h3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLYHSJRCIZOUHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC#CCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10180509 | |
| Record name | Hept-3-yne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10180509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2586-89-2 | |
| Record name | 3-Heptyne | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2586-89-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hept-3-yne | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002586892 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hept-3-yne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10180509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hept-3-yne | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.153 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HEPT-3-YNE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ASI2RQ5WEI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is unique about the conformation of 3-Heptyne compared to similar alkanes?
A1: Unlike pentane, where the most stable conformer has anti-anti (AA) conformations around its central C-C bonds, this compound adopts an eclipsed conformation around its C≡C triple bond. This difference is attributed to the dispersion attractions between the end groups of the molecule. [, , ]
Q2: What are the primary products formed during the autoxidation of this compound?
A2: When this compound reacts with molecular oxygen, the primary products include heptane-3,4-dione, propionic acid, butyric acid, and a small amount of 2-ethylvaleric acid. The reaction mainly involves the formation of hydroperoxides at the α-position to the triple bond. [, ]
Q3: How can deuterated analogs of 11-octadecenoates be synthesized using this compound as a starting material?
A3: this compound can be converted to 7-chloro-3-heptyne, a key intermediate in the Wittig synthesis of methyl esters of di-, tetra-, and hexadeuterated 11-octadecenoic acids. This process involves controlled hydrogenation and deuterium exchange reactions. []
Q4: Has this compound been used in the synthesis of flavor compounds?
A4: Yes, a derivative of this compound, this compound-2,5-diol, can be used to synthesize 2-ethyl-4-hydroxy-5-methyl-3(2H)-furanone (3a), a flavor compound. []
Q5: What is the molecular formula and weight of this compound?
A5: The molecular formula of this compound is C₇H₁₂. It has a molecular weight of 96.17 g/mol. [, ]
Q6: How does the structure of this compound relate to its reactivity in polymerization reactions?
A6: The presence of the triple bond in this compound makes it a suitable monomer for polymerization reactions. For instance, it can undergo copolymerization with disubstituted acetylenes in the presence of metathesis catalysts. []
Q7: Can you provide details about the spectroscopic data for this compound?
A7: While specific spectroscopic data isn't provided in the abstracts, rotational microwave spectroscopy has been used to determine the conformational preferences of this compound. [, ]
Q8: Have any studies investigated the environmental impact and degradation of this compound?
A8: The provided abstracts do not contain information regarding the environmental impact or degradation pathways of this compound.
Q9: Are there alternative compounds to this compound for specific applications, and how do they compare?
A9: The provided abstracts do not offer comparative analyses of this compound with alternative compounds for any specific applications.
Q10: What analytical methods are typically employed to characterize and quantify this compound?
A10: Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a common technique used to analyze this compound and its derivatives. [, , , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzenesulfonic acid, 4-[(ethylphenylamino)methyl]-](/img/structure/B1584972.png)

